molecular formula C13H12BrNO B7894313 3-Bromo-5-(1-phenylethoxy)pyridine

3-Bromo-5-(1-phenylethoxy)pyridine

Cat. No.: B7894313
M. Wt: 278.14 g/mol
InChI Key: XFIFOEBIEIEPTG-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-phenylethoxy)pyridine is a brominated pyridine derivative featuring a 1-phenylethoxy substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. Its structure combines electron-withdrawing (bromine) and electron-donating (phenylethoxy) groups, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

3-bromo-5-(1-phenylethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10(11-5-3-2-4-6-11)16-13-7-12(14)8-15-9-13/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFOEBIEIEPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1-phenylethoxy)pyridine typically involves the bromination of 5-(1-phenylethoxy)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(1-phenylethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibitor Development
3-Bromo-5-(1-phenylethoxy)pyridine serves as a crucial precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play vital roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Derivatives of this compound have been explored for their potential to inhibit specific kinases, such as DYRK1A, which is involved in neuronal development and inflammation.

2. Anticancer Activity
Research has shown that derivatives of this compound exhibit antiproliferative effects across various cancer cell lines. The presence of the phenylethoxy group enhances the compound's metabolic stability and potency, making it a promising candidate for further development in cancer therapeutics .

Biological Studies

1. Mechanistic Insights
The compound has been utilized to study fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. By inhibiting FGFRs, derivatives of this compound can block downstream signaling pathways critical for tumor growth and survival .

2. Chemical Biology Probes
In chemical biology, this compound is employed to design probes that help elucidate biological pathways and mechanisms. Its ability to selectively bind to specific targets allows researchers to investigate cellular processes more effectively.

Case Study 1: DYRK1A Inhibition

A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A. These compounds were validated through enzymatic assays, showing significant anti-inflammatory and antioxidant properties in microglial cells, indicating their potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antiproliferative Effects

Another investigation revealed that derivatives displayed strong antiproliferative effects against several cancer cell lines. The fluorinated analogs showed enhanced potency compared to non-fluorinated versions, suggesting that halogenation can significantly impact biological activity .

Data Tables

Application Area Details
Kinase Inhibition Potential for developing inhibitors targeting DYRK1A and FGFRs
Anticancer Activity Demonstrated antiproliferative effects across various cancer cell lines
Biological Probes Used to design probes for studying FGFR signaling pathways

Mechanism of Action

The mechanism by which 3-Bromo-5-(1-phenylethoxy)pyridine exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Modifications in Pyridine Derivatives

The following table summarizes key structural analogs of 3-Bromo-5-(1-phenylethoxy)pyridine, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-5-(2,5-difluorophenyl)pyridine 2,5-Difluorophenyl C11H6BrF2N 268.07 Enhanced electronic asymmetry; nonlinear optical (NLO) properties; antimicrobial activity
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C11H7BrFNO 284.08 Improved metabolic stability; potential kinase inhibition
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine 1-Methylpyrazole C9H8BrN3 238.09 Heterocyclic bioisostere; solubility modulation for drug candidates
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine Tetrahydropyran-4-yloxy C10H12BrNO2 270.11 Increased steric bulk; reduced cytotoxicity in biological assays
3-Bromo-5-(3-bromopropoxy)pyridine 3-Bromopropoxy C8H9Br2NO 294.97 Dual electrophilic sites for further functionalization; higher lipophilicity
3-Bromo-5-[(trimethylsilyl)ethynyl]pyridine Trimethylsilyl ethynyl C10H12BrNSi 254.20 Enhanced cross-coupling reactivity; used in materials science for conjugated polymers

Physicochemical Properties

  • Electronic Effects : The 1-phenylethoxy group provides electron-donating resonance effects, increasing the pyridine ring’s electron density compared to electron-withdrawing substituents like trifluoromethyl () or bromopropoxy (). This impacts UV-Vis absorption and redox behavior.
  • Lipophilicity : Compounds with alkyl or aryloxy groups (e.g., tetrahydropyran-4-yloxy in ) exhibit higher logP values than those with polar substituents (e.g., pyrazole in ), influencing membrane permeability in drug design.

Biological Activity

3-Bromo-5-(1-phenylethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H12BrN
  • CAS Number : 1479765-86-0

This compound features a bromine atom at the 3-position and a phenylethoxy group at the 5-position of the pyridine ring, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Emerging research points to its ability to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.
  • DNA Interaction : There is evidence that it may intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.
  • Modulation of Cellular Pathways : The phenylethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInhibits proliferation in breast cancer cell lines ,
NeuroprotectiveReduces oxidative stress in neuronal cells,

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent for breast cancer treatment .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. It demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

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